molecular formula C21H21NO5 B2945468 Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate CAS No. 847405-76-9

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate

Cat. No. B2945468
CAS RN: 847405-76-9
M. Wt: 367.401
InChI Key: APIGPHARAOHEDY-UHFFFAOYSA-N
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Description

“Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

Benzofuran-3-carboxylate esters, which include “Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate”, can be synthesized by various methods. One of the methods involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .

Future Directions

Given the broad range of biological activity of benzofurans, there is significant interest in the development of new derivatives of benzofuran-3-carboxylic acid as promising drug candidates . Therefore, future research may focus on the synthesis and characterization of new benzofuran derivatives, including “Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate”.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or viability . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

For example, some benzofuran compounds have been shown to exhibit anti-viral activity, suggesting they may interfere with viral replication pathways . Others have anti-tumor activity, indicating they may affect cell division or survival pathways .

Result of Action

The molecular and cellular effects of Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate’s action would depend on its specific targets and mode of action. Given the known activities of benzofuran derivatives, potential effects could include inhibition of tumor growth, reduction of bacterial or viral load, or modulation of oxidative stress .

properties

IUPAC Name

ethyl 3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-4-25-21(24)19-18(16-7-5-6-8-17(16)27-19)22-20(23)14-9-11-15(12-10-14)26-13(2)3/h5-13H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIGPHARAOHEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate

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